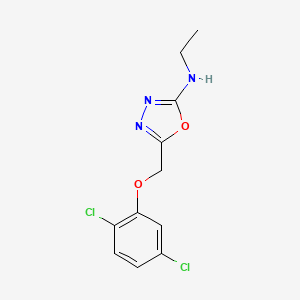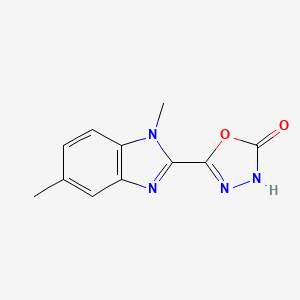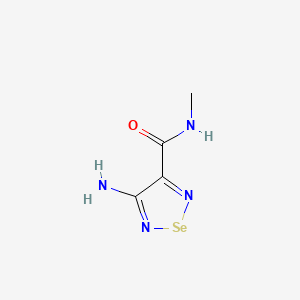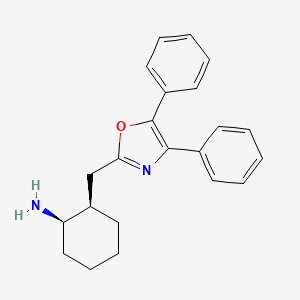
1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a dichlorophenoxy group attached to a methyl group, which is further connected to an oxadiazole ring substituted with an ethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which can be synthesized from p-dichlorobenzene through a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis . The 2,5-dichlorophenol is then reacted with chloromethyl methyl ether to form 2,5-dichlorophenoxy methyl chloride. This intermediate is further reacted with N-ethyl-1,3,4-oxadiazol-2-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
科学的研究の応用
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 5-[(2,5-Dichlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)-2-furamide
- 5-[(2,5-Dichlorophenoxy)methyl]-N-isopropyl-2-furamide
Uniqueness
5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
40056-70-0 |
|---|---|
分子式 |
C11H11Cl2N3O2 |
分子量 |
288.13 g/mol |
IUPAC名 |
5-[(2,5-dichlorophenoxy)methyl]-N-ethyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-2-14-11-16-15-10(18-11)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,16) |
InChIキー |
QESFBFZETJDDBC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)
![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)


![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)
